REACTION_CXSMILES
|
[BrH:1].C1(COC([N:12]2[CH2:17][CH2:16][CH:15]([C:18]3[C:22]4[CH:23]=[CH:24][C:25]([O:27][CH3:28])=[CH:26][C:21]=4[O:20][N:19]=3)[CH2:14][CH2:13]2)=O)C=CC=CC=1>C(O)(=O)C>[BrH:1].[CH3:28][O:27][C:25]1[CH:24]=[CH:23][C:22]2[C:18]([CH:15]3[CH2:14][CH2:13][NH:12][CH2:17][CH2:16]3)=[N:19][O:20][C:21]=2[CH:26]=1 |f:3.4|
|
Name
|
saturated solution
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N1CCC(CC1)C1=NOC2=C1C=CC(=C2)OC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at ambient temperature for 55 min
|
Duration
|
55 min
|
Type
|
CUSTOM
|
Details
|
The resultant solid was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Br.COC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |